molecular formula C5H2BrF3S B3195148 2-Bromo-3-trifluoromethylthiophene CAS No. 886510-02-7

2-Bromo-3-trifluoromethylthiophene

Cat. No. B3195148
CAS RN: 886510-02-7
M. Wt: 231.04 g/mol
InChI Key: ABIYJMLQPVCHBO-UHFFFAOYSA-N
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Description

2-Bromo-3-trifluoromethylthiophene is an important heterocyclic compound that contains a thiophene ring with a trifluoromethyl and bromine substituent at the 3 and 2 positions, respectively. It has a molecular weight of 231.04 .


Molecular Structure Analysis

The molecular formula of this compound is C5H2BrF3S . The molecule consists of a thiophene ring, which is a five-membered ring with four carbon atoms and one sulfur atom. The thiophene ring is substituted at the 2nd position by a bromine atom and at the 3rd position by a trifluoromethyl group.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 231.04 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Scientific Research Applications

Synthesis of Heterocyclic Structures

2-Bromo-3-trifluoromethylthiophene has been utilized as a key intermediate in synthesizing novel heterocyclic structures. A study by Koldobskii et al. (2010) demonstrates its role in the synthesis of 2-cyano-3-trifluoromethylthiophenes fused with cyclobutene rings, showcasing its utility in constructing complex molecular architectures (Koldobskii et al., 2010).

Structural Analyses

Levi and Doedens (1980) conducted a detailed structural analysis of a bromo-dithiin derivative, highlighting the importance of this compound derivatives in structural chemistry and crystallography (Levi & Doedens, 1980).

Applications in Material Sciences

Electron-Transport Materials

Zhang et al. (2013) explored the application of this compound derivatives in creating electron-transport materials, specifically for organic field-effect transistors, highlighting its potential in the development of electronic devices (Zhang et al., 2013).

Photophysical and Electroluminescence Properties

The photophysical and electroluminescence properties of dinuclear rhenium(I) carbonyl complexes, where this compound acts as a component, have been studied by Mauro et al. (2012). This research underscores its significance in advancing organic light-emitting diode (OLED) technology (Mauro et al., 2012).

Organic Synthesis and Chemical Reactions

Synthesis of Photochromic Compounds

Liu, Yang, and Yu (2008) detailed the synthesis of a novel photochromic compound utilizing this compound, emphasizing its role in the creation of compounds with unique optical properties (Liu et al., 2008).

Halogen Dance Reaction

Getmanenko et al. (2010) employed this compound in a base-catalyzed halogen dance reaction, demonstrating its versatility in complex chemical transformations and synthesis of heteroaromatic cores (Getmanenko et al., 2010).

Future Directions

The future applications of 2-Bromo-3-trifluoromethylthiophene could be in the field of trifluoromethylation reactions, which could further improve the development of agrochemical drugs . The comprehensive coverage on this topic is expected to make this review unique and beneficial for further future applications .

properties

IUPAC Name

2-bromo-3-(trifluoromethyl)thiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrF3S/c6-4-3(1-2-10-4)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABIYJMLQPVCHBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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